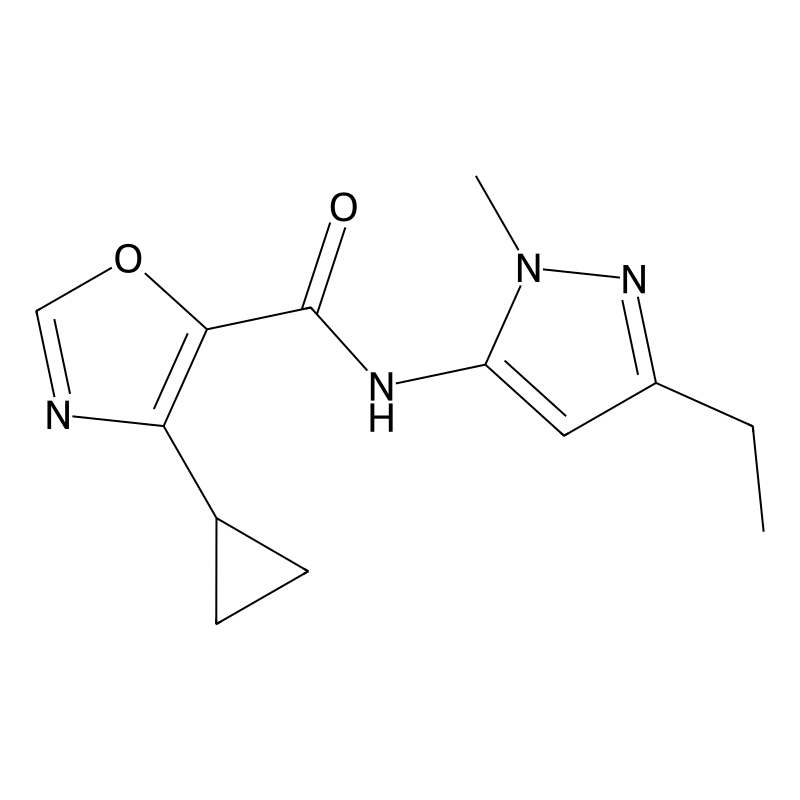

4-cyclopropyl-N-(5-ethyl-2-methylpyrazol-3-yl)-1,3-oxazole-5-carboxamide

Catalog No.

S7657566

CAS No.

M.F

C13H16N4O2

M. Wt

260.29 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

4-cyclopropyl-N-(5-ethyl-2-methylpyrazol-3-yl)-1,3-oxazole-5-carboxamide

IUPAC Name

4-cyclopropyl-N-(5-ethyl-2-methylpyrazol-3-yl)-1,3-oxazole-5-carboxamide

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

InChI

InChI=1S/C13H16N4O2/c1-3-9-6-10(17(2)16-9)15-13(18)12-11(8-4-5-8)14-7-19-12/h6-8H,3-5H2,1-2H3,(H,15,18)

InChI Key

OIPDVPJQGVXYFF-UHFFFAOYSA-N

SMILES

CCC1=NN(C(=C1)NC(=O)C2=C(N=CO2)C3CC3)C

Canonical SMILES

CCC1=NN(C(=C1)NC(=O)C2=C(N=CO2)C3CC3)C

4-cyclopropyl-N-(5-ethyl-2-methylpyrazol-3-yl)-1,3-oxazole-5-carboxamide is a pharmaceutical compound that has gained significant interest in the scientific community due to its unique properties and potential applications in various fields of research and industry. This paper aims to provide a comprehensive overview of this compound, outlining its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, applications, current state of research, potential implications, limitations, and future directions.

4-cyclopropyl-N-(5-ethyl-2-methylpyrazol-3-yl)-1,3-oxazole-5-carboxamide is a synthetic compound belonging to the class of oxazole derivatives. The compound has been shown to have potent anticancer activity and can target specific proteins and enzymes involved in cancer cell growth and proliferation. The compound has also been found to have potential therapeutic applications in other diseases, including diabetes and neurodegenerative disorders.

The molecular formula of 4-cyclopropyl-N-(5-ethyl-2-methylpyrazol-3-yl)-1,3-oxazole-5-carboxamide is C16H19N3O2, and its molecular weight is 285.3 g/mol. The compound is a crystalline solid with a melting point of 227-228°C. It is sparingly soluble in water and soluble in organic solvents.

The synthesis of 4-cyclopropyl-N-(5-ethyl-2-methylpyrazol-3-yl)-1,3-oxazole-5-carboxamide involves the reaction of 5-ethyl-2-methylpyrazole-3-carboxylic acid with cyclopropylamine, followed by a condensation reaction with ethyl oxalyl chloride and subsequent cyclization. The compound can be characterized using various techniques, including IR spectroscopy, NMR spectroscopy, and mass spectrometry.

The analytical methods used to assess the purity and quality of 4-cyclopropyl-N-(5-ethyl-2-methylpyrazol-3-yl)-1,3-oxazole-5-carboxamide include high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). These methods can detect impurities or degradation products and confirm the identity of the compound.

4-cyclopropyl-N-(5-ethyl-2-methylpyrazol-3-yl)-1,3-oxazole-5-carboxamide has been shown to have potent anticancer activity in vitro and in vivo. The compound can induce apoptosis in cancer cells and inhibit the growth and proliferation of tumors. The mechanism of action is thought to involve the inhibition of enzymes involved in cancer cell growth and survival, including topoisomerases and cyclin-dependent kinases.

The toxicity and safety of 4-cyclopropyl-N-(5-ethyl-2-methylpyrazol-3-yl)-1,3-oxazole-5-carboxamide have been evaluated in various scientific experiments. The compound has been shown to have low toxicity in animal models, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to fully evaluate the safety of the compound in humans.

4-cyclopropyl-N-(5-ethyl-2-methylpyrazol-3-yl)-1,3-oxazole-5-carboxamide has potential applications in various fields of research and industry. The compound can be used as a tool compound in biomedical research to study the mechanisms of action of anticancer agents. The compound may also have therapeutic applications in other diseases, including diabetes and neurodegenerative disorders.

The current state of research on 4-cyclopropyl-N-(5-ethyl-2-methylpyrazol-3-yl)-1,3-oxazole-5-carboxamide is focused on evaluating its anticancer activity and potential therapeutic applications. Several preclinical studies have shown promising results, and further studies are needed to evaluate the safety and efficacy of the compound in humans.

The potential implications of 4-cyclopropyl-N-(5-ethyl-2-methylpyrazol-3-yl)-1,3-oxazole-5-carboxamide in various fields of research and industry are significant. The compound can be used as a tool compound in biomedical research to study the mechanisms of action of anticancer agents and other therapeutic compounds. The compound may also have potential applications in drug discovery and development, as well as in the development of new diagnostic tests and imaging agents.

Despite the promising results of preclinical studies, several limitations and challenges need to be addressed in future research. These include the need for more comprehensive safety and toxicity studies, as well as the need for clinical trials to evaluate the efficacy of the compound in humans. Further studies are also needed to optimize the synthesis and characterization of the compound and to explore its potential applications in other diseases and fields of research.

Some potential future directions for research on 4-cyclopropyl-N-(5-ethyl-2-methylpyrazol-3-yl)-1,3-oxazole-5-carboxamide include:

- Development of more effective and efficient synthesis and purification methods

- Evaluation of the compound's potential as a radio-labeled imaging agent for cancer diagnosis and monitoring

- Investigation of the compound's potential as a therapeutic agent for other diseases, including neurodegenerative disorders and diabetes

- Investigation of the mechanism of action of the compound and identification of its molecular targets

- Exploration of the potential synergy or combination therapy with other anticancer agents.

Some potential future directions for research on 4-cyclopropyl-N-(5-ethyl-2-methylpyrazol-3-yl)-1,3-oxazole-5-carboxamide include:

- Development of more effective and efficient synthesis and purification methods

- Evaluation of the compound's potential as a radio-labeled imaging agent for cancer diagnosis and monitoring

- Investigation of the compound's potential as a therapeutic agent for other diseases, including neurodegenerative disorders and diabetes

- Investigation of the mechanism of action of the compound and identification of its molecular targets

- Exploration of the potential synergy or combination therapy with other anticancer agents.

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

260.12732577 g/mol

Monoisotopic Mass

260.12732577 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-24-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds